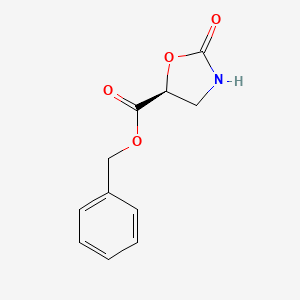

(S)-benzyl 2-oxooxazolidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

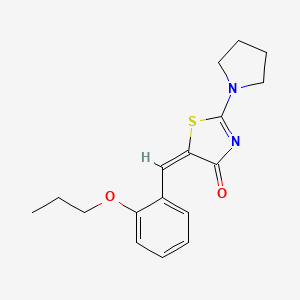

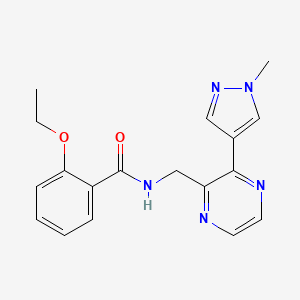

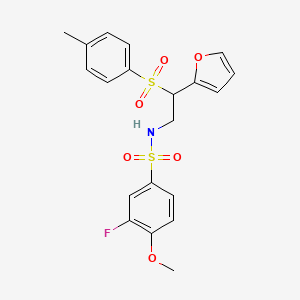

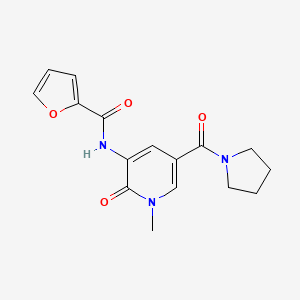

“(S)-benzyl 2-oxooxazolidine-5-carboxylate” is a derivative of oxazoline, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .

Synthesis Analysis

The synthesis of oxazolines has been a subject of numerous investigations. Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing one nitrogen and one oxygen atom . The InChI code is1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 . Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 145.11 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of benzimidazole derivatives bearing acidic heterocycles has shown significant biological activity, specifically as angiotensin II receptor antagonists. These compounds, including oxadiazole and thiadiazole rings, demonstrate the potential for “(S)-benzyl 2-oxooxazolidine-5-carboxylate” to be involved in similar receptor-targeted therapeutic applications (Kohara et al., 1996).

Chemical Transformations and Photocarboxylation

Research into the photocarboxylation of benzylic C–H bonds with CO2 presents a method for incorporating carbon dioxide into organic molecules, leading to the synthesis of various drugs. This showcases a potential application for “this compound” in green chemistry and pharmaceutical synthesis through similar metal-free conditions and photo-oxidation processes (Qing-Yuan Meng et al., 2019).

Antiallergic and Antitumour Agents

The development of antiallergic agents from oxopyrano[2,3-b]pyridines and the generation of DNA adducts in tumor cells by benzothiazole derivatives highlight the potential of benzyl and oxazolidine compounds in medicinal chemistry. These studies indicate that “this compound” could have applications in developing new therapeutic agents with antiallergic or antitumour activities (A. Nohara et al., 1985); (C. Leong et al., 2003).

Glutathione Formation and Physiological pH Sensing

The stimulation of hepatic glutathione formation by compounds similar to “this compound” and the use of benzothiazole-based AIEgens for physiological pH sensing demonstrate the chemical's potential in biochemical research and diagnostics. These applications involve enhancing antioxidant defenses in the liver and developing sensitive sensors for biological and environmental monitoring (J. Williamson & A. Meister, 1981); (Kai Li et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOMORKYGQSFX-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)

![1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2925300.png)

![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2925308.png)

![(Z)-1-(3-fluorobenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2925310.png)